Pentadecanoyl-L-carnitine (chloride)
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Overview
Description
Pentadecanoyl-L-carnitine (chloride) is a chemical compound with the formal name ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxopentadecyl)oxy]-1-propanaminium, monochloride. It is known for its role as a cannabinoid receptor agonist and has been studied for its potential effects on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecanoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with pentadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of Pentadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques and equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Pentadecanoyl-L-carnitine (chloride) has been extensively studied for its applications in various fields:
Chemistry
In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development .
Biology
In biological research, Pentadecanoyl-L-carnitine (chloride) is studied for its effects on cellular processes. It has been shown to inhibit T cell proliferation and reduce chemokine levels, making it a potential candidate for immunological studies .
Medicine
In medicine, the compound’s role as a cannabinoid receptor agonist has led to investigations into its potential therapeutic applications. It has been studied for its effects on serotonin and histamine receptors, which may have implications for treating various conditions .
Industry
In the industrial sector, Pentadecanoyl-L-carnitine (chloride) is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
Pentadecanoyl-L-carnitine (chloride) exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It acts as an agonist at cannabinoid receptors CB1 and CB2, modulating various physiological processes.
Serotonin Receptors: The compound also acts as an agonist at serotonin receptor subtypes 5-HT1A and 5-HT1B, influencing mood and other functions.
Histamine Receptors: It functions as an antagonist at histamine H1 and H2 receptors, affecting allergic responses and other histamine-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acylcarnitines such as:
Heptadecanoyl-L-carnitine: Another long-chain acylcarnitine with similar properties.
Methacrylyl-carnitine: An amino acid-derived positional isomer.
Crotonyl-carnitine: Another acylcarnitine with a different acyl chain length.
Uniqueness
Pentadecanoyl-L-carnitine (chloride) is unique due to its specific acyl chain length and its ability to act on multiple receptor types. Its combination of cannabinoid, serotonin, and histamine receptor activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H44ClNO4 |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-pentadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H43NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-20(18-21(24)25)19-23(2,3)4;/h20H,5-19H2,1-4H3;1H/t20-;/m1./s1 |
InChI Key |
VAUHJRCIRYKXSR-VEIFNGETSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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